molecular formula C15H16N4OS B5487162 N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride

N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride

Cat. No. B5487162
M. Wt: 300.4 g/mol
InChI Key: WXPCIJPGJJQDCY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride, also known as JNJ-31001074, is a small-molecule inhibitor of the histidine decarboxylase enzyme. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride involves the inhibition of the histidine decarboxylase enzyme. This enzyme is responsible for the conversion of histidine to histamine, a molecule that plays a critical role in various physiological and pathological processes. By inhibiting this enzyme, N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride can reduce the production of histamine and its downstream effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the histidine decarboxylase enzyme with high potency and selectivity. In vivo studies have shown that N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride can reduce the production of histamine and its downstream effects in various animal models. These effects have been observed in various tissues, including the liver, lung, and brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride in lab experiments include its high potency and selectivity for the histidine decarboxylase enzyme, as well as its potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are many future directions for the study of N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride. One potential direction is the development of more potent and selective inhibitors of the histidine decarboxylase enzyme. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride in humans.

Synthesis Methods

The synthesis of N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride has been described in the literature. The compound can be synthesized from 1-benzothiophene-5-carboxaldehyde and L-histidine methyl ester using a series of chemical reactions, including reductive amination, deprotection, and salt formation. The final product is obtained as a white powder with a purity of over 99%.

Scientific Research Applications

N-(1-benzothien-5-ylmethyl)-L-histidinamide dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the histidine decarboxylase enzyme, which is involved in the production of histamine, a molecule that plays a critical role in various physiological and pathological processes. Inhibition of this enzyme has been suggested as a potential strategy for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

(2S)-2-amino-N-(1-benzothiophen-5-ylmethyl)-3-(1H-imidazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c16-13(6-12-8-17-9-19-12)15(20)18-7-10-1-2-14-11(5-10)3-4-21-14/h1-5,8-9,13H,6-7,16H2,(H,17,19)(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPCIJPGJJQDCY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1CNC(=O)C(CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CS2)C=C1CNC(=O)[C@H](CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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